molecular formula C17H24N4O3S B2544370 N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1105210-88-5

N-(6-((4-oxo-4-(((tetrahydrofuran-2-yl)methyl)amino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No. B2544370
CAS RN: 1105210-88-5
M. Wt: 364.46
InChI Key: KVBIJIPLBQKYNQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a tetrahydrofuran ring, an amine group, a thioether group, a pyridazine ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The tetrahydrofuran ring and the pyridazine ring will introduce some rigidity into the structure, while the thioether, amine, and carboxamide groups could participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can make some educated guesses based on the functional groups present. For example, the amine group could act as a base or nucleophile in various reactions, while the carboxamide group could be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of an amine group could make it a base, while the carboxamide group could allow it to participate in hydrogen bonding .

Scientific Research Applications

Synthesis and Structural Characterization

The research on novel synthetic methodologies often highlights the versatility of certain core structures in generating diverse heterocyclic compounds. For example, the synthesis of new classes of pyridazin-3-one derivatives and their utility in constructing fused azines through reactions in specific conditions demonstrates the compound's role in generating structurally diverse molecules with potential biological activities (Ibrahim & Behbehani, 2014). Similarly, research into nucleophilic ring-opening reactions of specific cyclopropane derivatives with hydrazines showcases the ability to create cyclopropane-fused pyridazinones, further underlining the compound's utility in the synthesis of novel heterocycles (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

Applications in Material Science and Drug Design

The exploration of multi-component molecular solids through the formation of strong hydrogen bonds and intermolecular interactions illustrates the potential application of such compounds in material science, particularly in the development of novel crystalline structures with specific functional properties (Wang, Hu, Wang, Liu, & Huang, 2014). Moreover, studies on the modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase highlight the compound's relevance in optimizing pharmacokinetic profiles of drug candidates, demonstrating its significance in the realm of medicinal chemistry and drug design (Linton, Kang, Ornelas, Kephart, Hu, Pairish, Jiang, & Guo, 2011).

Potential Biological Activities

The synthesis of heterocyclic compounds derived from the core structure of interest often aims at evaluating their biological activities. The antimicrobial activities of synthesized macrocyclic pentaazapyridine and dipeptide pyridine derivatives, as well as their structure-activity relationships, provide insights into their potential as novel antimicrobial agents (Flefel, Alsafi, Alahmadi, & Amr, 2018). Additionally, the evaluation of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents points to the compound's potential utility in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The presence of multiple functional groups means it could potentially interact with a variety of biological targets .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-[6-[4-oxo-4-(oxolan-2-ylmethylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c22-15(18-11-13-3-1-9-24-13)4-2-10-25-16-8-7-14(20-21-16)19-17(23)12-5-6-12/h7-8,12-13H,1-6,9-11H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBIJIPLBQKYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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